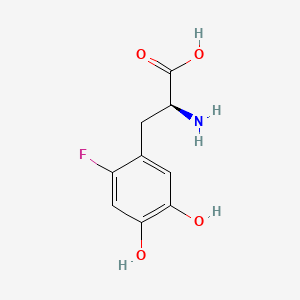

2-Fluoro-5-hydroxy-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-((18)F)fluoro-L-dopa is a 6-fluoro-L-dopa and a (18)F radiopharmaceutical.

Fluorodopa F 18 is a fluorinated analog of [levodopa] used as a diagnostic agent for positron emission tomography (PET) in the evaluation of Parkinsonian syndromes. Fluorodopa F 18 PET is used adjunctly with other diagnostic investigations and serves primarily to visualize dopaminergic nerve terminals in the striatum.

Fluorodopa F 18 is the amino acid analog fluorodopa (FDOPA) labeled with fluorine F 18, a positron-emitting isotope, with potential tumor tracer property. Fluorine F 18 fluorodopa is able to cross the blood-brain barrier and is taken up by brain tumor cells. As uptake is higher in tumor cells, tumors may then be imaged using positron emission tomography (PET). Assessing tumor uptake of FDOPA may be beneficial for diagnosis, localization and in determining further treatment.

Activité Biologique

2-Fluoro-5-hydroxy-L-tyrosine (2F5HT) is a fluorinated derivative of the amino acid tyrosine. Its unique structure and properties have garnered attention in pharmacological research, particularly for its potential applications in cancer imaging and treatment. This article explores the biological activity of 2F5HT, focusing on its synthesis, mechanisms of action, and implications in medical research.

Chemical Structure

This compound is characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the fifth position of the aromatic ring. The molecular formula is C9H10FNO3 and it exists as a hydrochloride salt.

Synthesis

The synthesis of 2F5HT typically involves the fluorination of L-tyrosine using various reagents that facilitate the introduction of the fluorine atom while preserving the integrity of the hydroxyl group. The synthesis process has been optimized to yield high purity and bioactivity, making it suitable for further biological evaluations.

Research indicates that 2F5HT exhibits significant biological activity through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that 2F5HT can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated potent inhibitory effects on L1210 mouse leukemia cells, with IC50 values in the nanomolar range, suggesting strong anti-cancer properties .

- Radiopharmaceutical Applications : As a radiotracer, 2F5HT is utilized in positron emission tomography (PET) imaging. Its ability to mimic natural amino acids allows it to be incorporated into proteins, facilitating tumor imaging by highlighting areas of abnormal metabolic activity .

- Neurotransmitter Modulation : Given its structural similarity to tyrosine, 2F5HT may influence neurotransmitter pathways, particularly in relation to dopamine synthesis. This aspect is crucial for understanding its potential roles in neurological disorders .

Case Studies

- A study involving no-carrier-added 2-[18F]fluoro-L-tyrosine demonstrated rapid incorporation into protein fractions in rat models, indicating effective bioavailability and utilization within biological systems . This rapid uptake is critical for its application as a PET tracer.

- Another investigation into the metabolic fate of 2F5HT revealed that it maintains stability in plasma while exhibiting selective uptake in tumor tissues compared to normal tissues, underscoring its utility in targeted cancer diagnostics .

Data Tables

| Study | Cell Line/Model | IC50 (nM) | Mechanism |

|---|---|---|---|

| Synthesis and biological activity | L1210 mouse leukemia cells | <100 | Inhibition of cell proliferation |

| PET Imaging Study | Rat model | N/A | Rapid incorporation into protein fractions |

| Metabolic Fate Analysis | Tumor-bearing mice | N/A | Selective uptake in tumor tissues |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is C₉H₁₁ClFNO₄, with a molecular weight of approximately 251.64 g/mol. The presence of a fluorine atom at the second position and a hydroxyl group at the fifth position on the aromatic ring significantly alters its chemical properties compared to its parent compound, L-tyrosine .

Chemistry

In synthetic organic chemistry, this compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has shown that this compound can affect cellular processes and enzyme activities. Specifically, it has been studied for its role in modulating the activity of tyrosine kinases, which are critical in various signaling pathways associated with cancer and other diseases .

Biochemical Pathways:

- Enzyme Interaction: this compound acts as an inhibitor of enzymes involved in tyrosine metabolism. Its fluorination enhances binding affinity to target enzymes, indicating potential therapeutic applications .

Biological Activity:

- Antioxidant Properties: Similar to L-tyrosine, this compound exhibits antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cellular systems.

- Neuroprotective Effects: It has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease.

Medicine

The compound is being investigated for potential therapeutic effects in neurological disorders due to its structural similarity to L-DOPA, a precursor to dopamine. Studies suggest that it may help modulate neurotransmitter levels, offering benefits in treating conditions like Parkinson's disease .

Case Study: Neuroprotective Effects

A study demonstrated that treatment with this compound resulted in significant reductions in neuronal apoptosis when exposed to oxidative stress:

| Treatment Group | Neuronal Survival (%) |

|---|---|

| Control | 30 |

| Hydrogen Peroxide | 10 |

| Hydrogen Peroxide + Compound | 50 |

This indicates the compound's potential as a neuroprotective agent.

Industry

In industrial applications, this compound is utilized in developing novel materials and chemical processes. Its unique properties facilitate the creation of advanced materials with specific functionalities.

Propriétés

Numéro CAS |

75290-51-6 |

|---|---|

Formule moléculaire |

C9H10FNO4 |

Poids moléculaire |

214.18 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1 |

Clé InChI |

PAXWQORCRCBOCU-RPDRGXCHSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |

SMILES isomérique |

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N |

SMILES canonique |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |

Key on ui other cas no. |

75290-51-6 |

Synonymes |

(18)F-dopa 18F-FDOPA 2-fluoro-5-hydroxytyrosine 3,4-dihydroxy-6-fluorophenylalanine 3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine 6-(18F)fluoro-L-3,4-dihydroxyphenylalanine 6-(18F)fluoro-L-DOPA 6-fluoro-DOPA 6-fluorodopa fluorodopa fluorodopa F 18 fluorodopa F 18, (18)F-labeled cpd fluorodopa F-18 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.